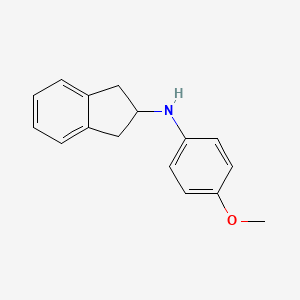

N-(4-methoxyphenyl)-2,3-dihydro-1H-inden-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

N-(4-methoxyphenyl)-2,3-dihydro-1H-inden-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-18-16-8-6-14(7-9-16)17-15-10-12-4-2-3-5-13(12)11-15/h2-9,15,17H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKASPUPLJILBKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2CC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2,3-dihydro-1H-inden-2-amine typically involves the reaction of 4-methoxyphenylamine with indanone under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the reduction of the intermediate imine formed during the reaction . The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-methoxyphenyl)-2,3-dihydro-1H-inden-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced further to form secondary amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary amines.

Wissenschaftliche Forschungsanwendungen

N-(4-methoxyphenyl)-2,3-dihydro-1H-inden-2-amine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential therapeutic properties, including its role as a precursor for drug development.

Material Science: This compound is used in the synthesis of novel materials with unique electronic properties.

Biological Research: It is investigated for its interactions with various biological targets, including enzymes and receptors.

Wirkmechanismus

The mechanism of action of N-(4-methoxyphenyl)-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways . The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Modifications

- Biological Activity: Aggrecanase Inhibitors: Derivatives like (2R)-N-hydroxy-2-(3-hydroxybenzyl)-N1-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]butanediamide () demonstrate that hydroxylation and stereochemistry (e.g., 1S,2R configuration) enhance enzyme inhibition . Cardioprotective Agents: N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromide () shows efficacy in reducing smooth muscle hypoxia, suggesting that thiazole rings and methoxyphenyl groups synergize for therapeutic effects .

Toxicity Profiles :

Regulatory and Physicochemical Properties

- Regulatory Status : 2,3-Dihydro-1H-inden-2-amine is listed as a controlled substance in some jurisdictions (), but 5k ’s 4-methoxyphenyl group may exempt it from similar regulations .

- Solubility and Stability : (1R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride () has a molecular weight of 199.68 g/mol and is stored at 2–8°C, indicating sensitivity to temperature . 5k ’s uncharged amine and larger substituents may improve shelf stability.

Biologische Aktivität

N-(4-methoxyphenyl)-2,3-dihydro-1H-inden-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and other relevant pharmacological effects. The synthesis methods and case studies will also be discussed, supported by data tables summarizing key findings.

Anticancer Properties

Research indicates that compounds with similar structures to N-(4-methoxyphenyl)-2,3-dihydro-1H-inden-2-amine exhibit significant anticancer activities. For instance, derivatives of 4-anilinoquinazolines have been shown to induce apoptosis in cancer cells, highlighting the importance of structural modifications in enhancing biological efficacy .

Key Findings:

- Apoptosis Induction: Compounds similar to N-(4-methoxyphenyl)-2,3-dihydro-1H-inden-2-amine have been found to induce apoptosis with EC50 values as low as 2 nM in cell-based assays .

- Inhibition of Cancer Cell Proliferation: Various derivatives have demonstrated ability to inhibit proliferation in multiple cancer cell lines, including breast and lung cancers .

The mechanisms through which N-(4-methoxyphenyl)-2,3-dihydro-1H-inden-2-amine and related compounds exert their effects include:

- Targeting Specific Enzymes: Compounds often inhibit key enzymes involved in cancer cell metabolism and proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .

- Molecular Docking Studies: In silico studies suggest that these compounds can effectively bind to target proteins, influencing their activity and stability .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-(4-methoxyphenyl)-2,3-dihydro-1H-inden-2-amine. Modifications at the phenyl ring or the amine group can significantly alter the compound's potency and selectivity against cancer cells.

Table 1: Structure-Activity Relationships of Related Compounds

| Compound | IC50 (µM) | Activity Type | Reference |

|---|---|---|---|

| N-(4-methoxyphenyl)-N-methylquinazoline | 0.1 | Anticancer | |

| 4-anilinoquinazolines | 0.06 | Apoptosis Induction | |

| Other derivatives | Varies | Various (antitumor) |

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of N-(4-methoxyphenyl)-2,3-dihydro-1H-inden-2-amine analogs against various cancer cell lines. The results indicated that modifications at the para position of the phenyl ring enhanced activity against MCF7 breast cancer cells.

Case Study 2: Mechanistic Insights

Another investigation utilized molecular docking to understand how N-(4-methoxyphenyl)-2,3-dihydro-1H-inden-2-amine interacts with target proteins involved in cancer pathways. The findings suggested strong binding affinities with critical enzymes responsible for tumor growth.

Q & A

What are the established synthetic routes for N-(4-methoxyphenyl)-2,3-dihydro-1H-inden-2-amine, and how are the products characterized?

Basic Research Question

The compound is synthesized via ligand-promoted ruthenium-catalyzed coupling. A representative method involves reacting 3,4,5-trimethoxybenzeneamine with 2-aminoindene at 140°C for 20 hours under stirring, followed by purification via silica gel column chromatography. Characterization employs NMR (¹H and ¹³C) and GC-MS to confirm molecular structure and purity (74% yield reported). High-resolution mass spectrometry (HRMS) further validates the molecular formula .

How can researchers optimize synthesis yields for N-(4-methoxyphenyl)-2,3-dihydro-1H-inden-2-amine?

Advanced Research Question

Yield optimization requires addressing regioselectivity and protecting-group strategies. For analogous indenamine derivatives, Friedel-Crafts acetylation under solvent-free conditions with acetyl chloride improves regioselectivity during functionalization . Additionally, protecting the amine group (e.g., with Boc) prior to electrophilic substitution reduces side reactions. Reaction monitoring via TLC and optimizing catalyst loading (e.g., ruthenium complexes) could enhance efficiency .

What analytical methods resolve contradictions between purity and biological activity data?

Advanced Research Question

Discrepancies may arise from impurities undetected by standard NMR/GC-MS. HPLC with diode-array detection (DAD) or LC-HRMS provides higher sensitivity for trace byproducts. For example, in studies of N-(4-methoxyphenyl)acetamide derivatives, impurities below 0.1% (w/w) were quantified using gradient elution protocols, correlating residual solvents or isomers with reduced antifungal activity .

What biological activities are reported for N-(4-methoxyphenyl)-2,3-dihydro-1H-inden-2-amine derivatives?

Basic Research Question

While direct data on the compound is limited, structurally related molecules show:

- Antimicrobial activity : Thioanhydrides derived from N-(4-methoxyphenyl)acetamide exhibit fungicidal effects against Fusarium oxysporum and Aspergillus niger .

- Cardioprotective potential : Analogous 4-methoxyphenyl-thiazole hybrids demonstrate efficacy in reducing hypoxic smooth muscle contraction, surpassing reference drugs like Levocarnitine .

How can computational methods guide the design of N-(4-methoxyphenyl)-2,3-dihydro-1H-inden-2-amine analogs?

Advanced Research Question

Pharmacophore modeling and docking studies are critical. For AMPA receptor modulators, the dihydroindenamine scaffold’s conformational rigidity was optimized using cis-(1S)(2R)-amino-2-indanol as a tyrosine mimic, enhancing binding affinity . Similarly, QSAR models can predict substituent effects on bioactivity, prioritizing synthetic targets .

What challenges arise in regioselective functionalization of the indenamine core?

Advanced Research Question

Electrophilic substitution at the indene ring is sterically hindered. Strategies include:

- Directed ortho-metalation : Using directing groups (e.g., sulfonamides) to control substitution sites .

- Microwave-assisted synthesis : Reducing reaction times and improving selectivity for C5/C6 ethylation, as demonstrated in 5,6-diethylindenamine synthesis .

How do solvent and temperature affect the stability of N-(4-methoxyphenyl)-2,3-dihydro-1H-inden-2-amine?

Basic Research Question

The compound is stable in inert solvents (e.g., DCM, acetonitrile) below 40°C but degrades in protic solvents (e.g., methanol) due to nucleophilic attack on the methoxy group. Accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV monitoring are recommended to establish shelf-life .

What structural modifications enhance the pharmacokinetic profile of indenamine derivatives?

Advanced Research Question

Introducing sulfonamide groups improves blood-brain barrier penetration, as seen in AMPA receptor modulators . Additionally, replacing the methoxy group with halogen atoms (e.g., fluorine) increases metabolic stability, while N-methylation reduces plasma protein binding .

How are impurities in N-(4-methoxyphenyl)-2,3-dihydro-1H-inden-2-amine quantified and controlled?

Basic Research Question

ICH guidelines recommend:

- LC-MS/MS for detecting genotoxic impurities (e.g., aryl chlorides) at ppm levels.

- Elemental analysis to verify stoichiometry and metal catalyst residues (e.g., ruthenium) .

What safety precautions are critical during handling of N-(4-methoxyphenyl)-2,3-dihydro-1H-inden-2-amine?

Basic Research Question

The compound is classified as H315 (skin irritation) and H319 (eye irritation). Use fume hoods , nitrile gloves, and PPE. Spills require neutralization with 10% acetic acid followed by bentonite clay absorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.